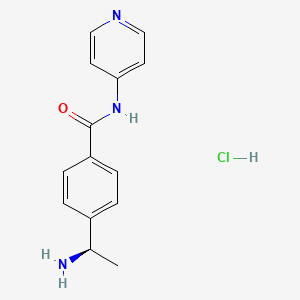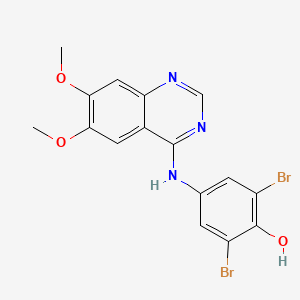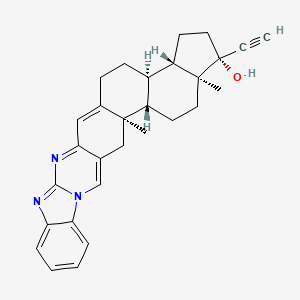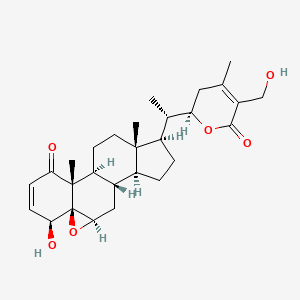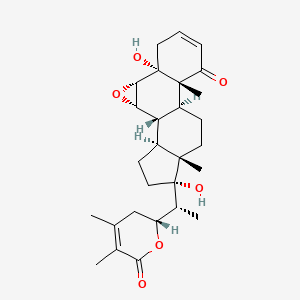
UK 383367
Übersicht
Beschreibung
Diese Verbindung weist eine inhibitorische Konzentration (IC50) von 44 Nanomolar auf und zeigt eine ausgezeichnete Selektivität gegenüber Matrixmetalloproteinasen (MMPs) wie MMP-1, MMP-2, MMP-3, MMP-9 und MMP-14 . UK 383367 ist bekannt für seine Fähigkeit, die menschliche Haut effektiv zu durchdringen und die Kollagenablagerung zu hemmen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die die Bildung des Oxadiazolrings umfasst. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:
Bildung des Oxadiazolrings: Dies wird durch die Reaktion geeigneter Nitriloxide mit Amidoximen erreicht.
Einführung der Cyclohexylpropylgruppe: Dieser Schritt beinhaltet die Alkylierung des Oxadiazolrings mit einem Cyclohexylpropylhalogenid.
Hydroxylierung und Amidierung:
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Verbindung wird typischerweise in Forschungslabors unter Verwendung der oben genannten Synthesewege hergestellt.
Wissenschaftliche Forschungsanwendungen
UK 383367 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Prokollagen C-Proteinase und ihre Auswirkungen auf die Kollagenablagerung zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von BMP-1 in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Gewebsumbau und Wundheilung.
Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen mit übermäßiger Kollagenablagerung wie Fibrose und Narbenbildung untersucht.
Industrie: Die Verbindung wird bei der Entwicklung von Anti-Narben-Mitteln und anderen therapeutischen Formulierungen verwendet
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Hemmung von Prokollagen C-Proteinase (BMP-1). Dieses Enzym ist für die Spaltung von Prokollagen zu Kollagen verantwortlich, ein entscheidender Schritt bei der Kollagenreifung und -ablagerung. Durch die Hemmung von BMP-1 verhindert this compound die Bildung von reifem Kollagen, wodurch die Kollagenablagerung und Fibrose reduziert werden. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören das BMP-1-Enzym und die nachgeschalteten Signalwege, die die Kollagensynthese und -ablagerung regulieren .
Wirkmechanismus
Target of Action
UK-383367, also known as ®-5-(6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl)-1,2,4-oxadiazole-3-carboxamide, is a potent and selective inhibitor of Bone Morphogenetic Protein 1 (BMP-1) , also known as procollagen C-proteinase . BMP-1 plays a crucial role in the formation of connective tissues by converting procollagen into collagen .
Mode of Action
UK-383367 interacts with BMP-1 by binding to it, thereby inhibiting its activity . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 44 nM . This means that it is highly effective in inhibiting BMP-1. It is selective for BMP-1 over Matrix Metalloproteinases (MMPs) 1, 2, 3, 9, and 14 .
Biochemical Pathways
By inhibiting BMP-1, UK-383367 affects the biochemical pathway of collagen formation. BMP-1 is responsible for the maturation of procollagens to collagens, which are the main structural proteins in the extracellular matrix of connective tissues . Therefore, the inhibition of BMP-1 by UK-383367 can lead to a decrease in collagen formation.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
The primary molecular effect of UK-383367 is the inhibition of BMP-1, leading to a decrease in collagen formation . This can have various cellular effects, depending on the tissue type. For instance, it can potentially be used as an anti-scarring agent .
Biochemische Analyse
Biochemical Properties
UK 383367 plays a significant role in biochemical reactions, particularly as an inhibitor of BMP-1, a proteinase involved in the maturation of procollagens . This interaction with BMP-1 is highly selective, as evidenced by its significantly higher IC50 values for other matrix metalloproteinases (MMPs) .
Cellular Effects
The effects of this compound on cellular processes are primarily linked to its inhibitory action on BMP-1. By inhibiting BMP-1, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to BMP-1, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, given the role of BMP-1 in procollagen maturation .
Metabolic Pathways
This compound is involved in the metabolic pathway related to procollagen maturation, where it interacts with BMP-1
Vorbereitungsmethoden
The synthesis of UK 383367 involves multiple steps, starting with the preparation of the core structure, which includes the formation of the oxadiazole ring. The synthetic route typically involves the following steps:
Formation of the oxadiazole ring: This is achieved through the reaction of appropriate nitrile oxides with amidoximes.
Introduction of the cyclohexylpropyl group: This step involves the alkylation of the oxadiazole ring with a cyclohexylpropyl halide.
Hydroxylation and amidation:
Industrial production methods for this compound are not widely documented, but the compound is typically synthesized in research laboratories using the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
UK 383367 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Oxadiazolring und an der Cyclohexylpropylgruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenide für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
UK 383367 ist einzigartig in seiner hohen Selektivität für BMP-1 gegenüber anderen MMPs. Ähnliche Verbindungen umfassen:
Batimastat: Ein Breitband-MMP-Inhibitor mit geringerer Selektivität für BMP-1.
SB 431542: Ein Inhibitor des Transforming Growth Factor-beta (TGF-β)-Rezeptors, der indirekt die Kollagensynthese beeinflusst.
GW788388: Ein weiterer TGF-β-Rezeptor-Inhibitor mit Anwendungen in der Fibroseforschung
This compound zeichnet sich durch seine spezifische Hemmung von BMP-1 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Kollagenablagerung und Fibrose macht.
Eigenschaften
IUPAC Name |
5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJCBSRIPGJMAD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431303 | |
| Record name | UK 383367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348622-88-8 | |
| Record name | UK 383367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UK-383,367 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


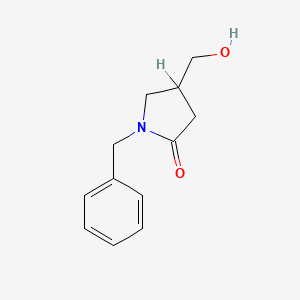
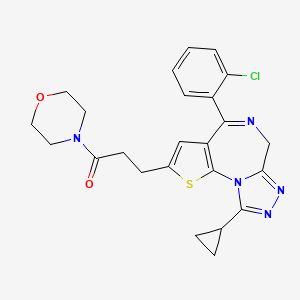
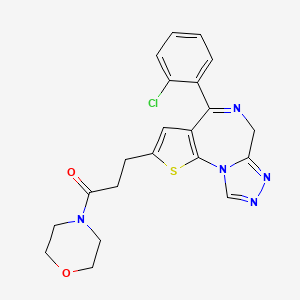
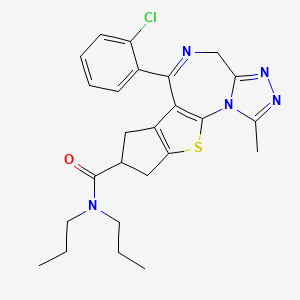

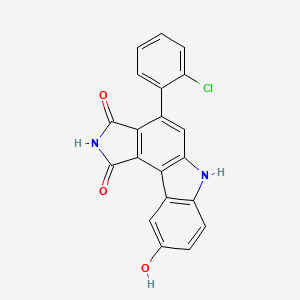
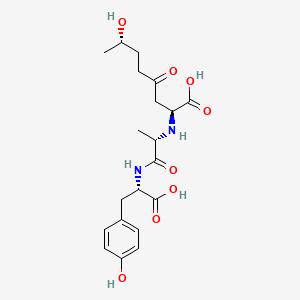
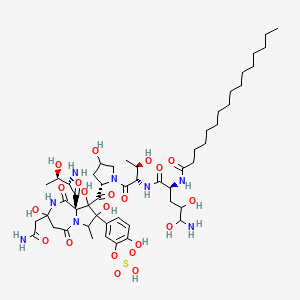
![(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B1683302.png)
